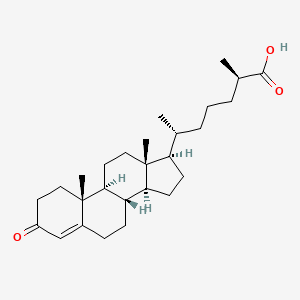
(25R)-Delta(4)-dafachronic acid
Übersicht
Beschreibung
“(25R)-Delta(4)-dafachronic acid” is a cholestanoid that is (5α,25 R )-cholest-4-en-26-oic acid substituted at position 3 by an oxo group . It is a type of steroid hormone .
Molecular Structure Analysis
The molecular structure of “(25R)-Delta(4)-dafachronic acid” contains a total of 75 bonds, including 33 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis
“(25R)-Delta(4)-dafachronic acid” has a molecular formula of C27H42O3 . It has a total of 72 atoms, including 42 Hydrogen atoms, 27 Carbon atoms, and 3 Oxygen atoms . The molecular weight is 414.6 g/mol .Wissenschaftliche Forschungsanwendungen
Ligand for Hormonal Receptor DAF-12
The compound (25R)-Delta(4)-dafachronic acid and its related derivatives have been identified as potential ligands for the hormonal receptor DAF-12 in Caenorhabditis elegans (C. elegans). The synthesis and biological activity of these compounds, including (25R)-Delta(4)-dafachronic acid, (25R)-Delta(7)-dafachronic acid, and (25R)-cholestenoic acid, have been explored. The (25R)-Delta(7)-dafachronic acid, in particular, exhibits the highest hormonal activity in the series, indicating the significance of the side chain configuration in activating the DAF-12 receptor (Martin et al., 2009).
Role in Development and Reproduction
(25R)-Delta(4)-dafachronic acid, among other isomers, has been shown to activate the nuclear hormone receptor DAF-12 in C. elegans. DAF-12 activation is a critical checkpoint for the nematode, influencing the acquisition of reproductive competence and the transition to adulthood from the dauer diapause state. The activation potency of different isomers, including (25R) and (25S) variants of dafachronic acids, has been systematically studied to understand their role in C. elegans development and reproductive mechanisms (Sharma et al., 2009).
Synthesis and Chemical Tools
Efficient synthesis routes have been developed for (25R)-Delta(4)-dafachronic acid and its isomers, enabling their use as chemical tools in biological studies. These synthesis methods aim to provide adequate quantities of these compounds for further investigation into their biological functions and mechanisms of action. For instance, trideuterated variants of dafachronic acids have been synthesized for use in biological studies to illuminate their mode of action (Liu et al., 2015).
Endocrine Mechanism in Nematodes
The dafachronic acid-DAF-12 system, involving compounds like (25R)-Delta(4)-dafachronic acid, has been identified as a core endocrine module controlling dauer formation in C. elegans. This system's conservation across different nematode species suggests a fundamental role in nematode development and lifespan regulation. The application of dafachronic acids has been shown to affect the transition to infective stages in parasitic nematodes, providing insights into the evolution of parasitism in these organisms (Ogawa et al., 2009).
Modulation of Nematode Life Cycle
Research has also explored synthetic modulators of the DAF-12 receptor, such as dafachronic acids and their analogs, to understand their potential in controlling the nematode life cycle. These studies contribute to the understanding of the molecular interactions between dafachronic acids and the DAF-12 receptor, highlighting the importance of structural variations in ligand activity and receptor binding (Dansey et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2R,6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h16-18,21-24H,5-15H2,1-4H3,(H,29,30)/t17-,18-,21+,22-,23+,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXQJZDFWDKBIP-MNVVPKPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(25R)-Delta(4)-dafachronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)
![[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1460923.png)
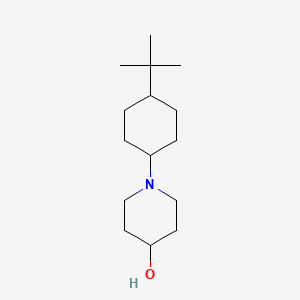
![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)

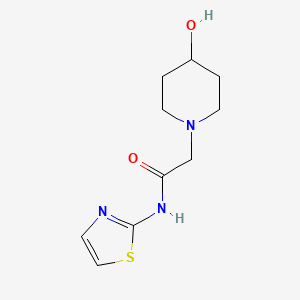
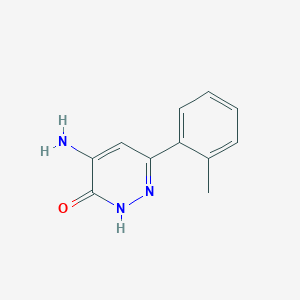
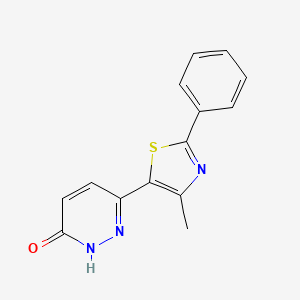

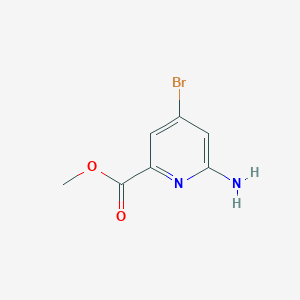
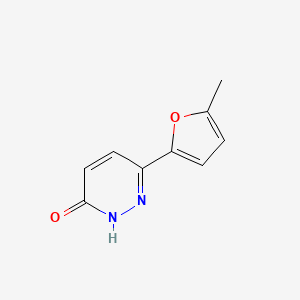
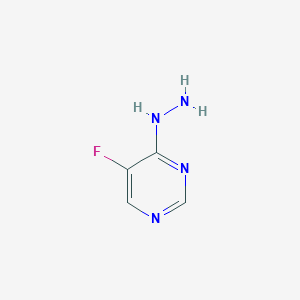
![1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1460941.png)
![3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1460943.png)